![molecular formula C8H17NO B3056839 (R)-2-Isobutylmorpholine CAS No. 746585-30-8](/img/structure/B3056839.png)
(R)-2-Isobutylmorpholine
Overview
Description
(R)-2-Isobutylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
Solid Surface Photoluminescence
- Application : The use of photoluminescence to study microheterogeneous systems and improve the emission properties of a lumiphor by manipulating its microenvironment. This has implications in analytical detection, particularly in flowing systems (Sanz-Medel, 1993).
Generalized Linear Mixed‐Effects Models
- Application : Linear and generalized linear mixed‐effects models are popular in various scientific fields, including ecology and evolution. This study presents a method for calculating R2 (variance explained) for these models, which is crucial for understanding the goodness‐of‐fit of a model (Nakagawa & Schielzeth, 2013).
Single-Cell Metabolomics
- Application : A method for metabolomic profiling of single cells using capillary electrophoresis coupled to electrospray ionization time-of-flight mass spectrometry. This technique is significant for studying cell-to-cell signaling molecules in neuroscience research (Lapainis, Rubakhin, & Sweedler, 2009).
Synthesis of Dopamine Agonist and Antagonist
- Application : The synthesis and neuropharmacological evaluation of R-(-) and S-(+) enantiomers of a compound as dopamine receptor agents. This research contributes to our understanding of dopaminergic mechanisms in brain tissues (Gao et al., 1988).
Preparation of Phosphine-Amido Complexes
- Application : The preparation of Hf and Zr complexes for olefin polymerization. This research enhances our understanding of the applications of these complexes in materials science and chemistry (Jun et al., 2013).
Steric Block Morpholino Oligomers
- Application : The study of arginine-rich cell-penetrating peptides for the delivery of steric block morpholino oligomers. This research has implications in molecular biology and pharmacology (Abes et al., 2008).
Kaolinite as Adsorbent
- Application : The use of kaolinite for the removal of Rhodamine B from aqueous solutions. This study contributes to environmental science and waste management (Khan, Dahiya, & Ali, 2012).
Bone Morphogenetic Proteins in Spine
- Application : The safety profiles of human recombinant bone morphogenetic proteins in spine applications. This is relevant to medical research and orthopedics (Poynton & Lane, 2002).
Optically Active Ethereal Analog Synthesis
- Application : The synthesis of a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, a potentially powerful synthetic opiate. This research contributes to the field of pharmaceuticals and drug development (Borowiecki, 2022).
properties
IUPAC Name |
(2R)-2-(2-methylpropyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXEVBVCNVVOW-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CNCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650918 | |
Record name | (2R)-2-(2-Methylpropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Isobutylmorpholine | |
CAS RN |
746585-30-8 | |
Record name | (2R)-2-(2-Methylpropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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